8-(hydroxymethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(hydroxymethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.09094026 g/mol and the complexity rating of the compound is 335. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Analysis and Characterization
Research has utilized high-performance liquid chromatography to isolate and characterize impurities in compounds closely related to 8-(hydroxymethyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. For example, Desai et al. (2011) used this method to separate and characterize impurities in 8-chlorotheophylline, a compound with structural similarities, highlighting the importance of such analytical techniques in understanding and purifying chemical substances (Desai, Patel, & Gabhe, 2011).
Pharmaceutical Applications
Compounds structurally similar to this compound have been studied for their potential pharmaceutical applications. Hirayama et al. (1993) described a compound, 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, as a potent antagonist of the adenosine A1 receptor, illustrating the potential of related compounds in receptor modulation (Hirayama, Nagahara, Shimada, & Suzuki, 1993).
Chemical Reactions and Synthesis
The reactivity and synthesis of compounds akin to this compound are topics of active research. Khaliullin and Shabalina (2020) explored the unusual reaction of similar compounds with trisamine in dimethylformamide, providing insights into the complex chemistry and potential synthetic routes of these substances (Khaliullin & Shabalina, 2020).
Photochemistry and Novel Derivatives
Han et al. (2008) investigated the use of photochemistry to createnovel derivatives of pentoxifylline, a compound related to this compound. Their research demonstrates the potential of photochemical processes in synthesizing unique derivatives of purine compounds, which could have various applications in chemistry and pharmaceuticals (Han, Bonnet, & V. D. Westhuizen, 2008).
Molecular Structure and Intermolecular Interactions
Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a xanthine derivative, which is structurally similar to this compound. This research is critical for understanding the molecular behavior and potential applications of these compounds in material design and pharmaceutical formulations (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Synthesis and Biological Activity
Research has also focused on the synthesis of novel purine derivatives and their potential biological activities. Rida et al. (2007) synthesized 8-substituted methylxanthine derivatives, exploring their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Such studies highlight the diverse biomedical applications that can emerge from compounds structurally related to this compound (Rida, Ashour, El‐Hawash, El‐Semary, & Badr, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of caffeine is the adenosine receptors in the brain . Adenosine is a neurotransmitter that promotes sleep and relaxation, and by blocking its receptors, caffeine produces a stimulant effect .
Mode of Action
Caffeine acts as an adenosine receptor antagonist . This means it binds to adenosine receptors without activating them, effectively blocking adenosine from binding and exerting its effects . This results in increased alertness and wakefulness .
Biochemical Pathways
Caffeine affects several biochemical pathways. It is metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .
Pharmacokinetics
Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It has a large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .
Result of Action
The antagonism of adenosine receptors by caffeine results in a variety of effects. It has potent antioxidant properties , helping protect cells against UV radiation and slowing down the process of photoaging of the skin . Moreover, caffeine increases the microcirculation of blood in the skin and stimulates the growth of hair through inhibition of the 5-α-reductase activity .
Action Environment
The action of caffeine can be influenced by various environmental factors. For example, the synthesis pathway of caffeine in tea and coffee plants involves a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor . In addition, caffeine-based ionic liquids can be utilized in catalytic reactions, indicating that the chemical environment can influence the action of caffeine .
Properties
IUPAC Name |
8-(hydroxymethyl)-1,3,7-trimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-5(4-14)10-7-6(11)8(15)13(3)9(16)12(7)2/h14H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHAZAUOIYATAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284283 | |
Record name | Caffeine, 8-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-51-1 | |
Record name | Caffeine, 8-(hydroxymethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Caffeine, 8-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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